molecular formula C30H46O3 B11936653 (1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B11936653
M. Wt: 454.7 g/mol
InChI Key: LVLLALCJVJNGQQ-NVSPCIDQSA-N
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Description

Seocalcitol, also known as EB 1089, is a synthetic analogue of vitamin D. It is primarily investigated for its potential anti-cancer properties. Seocalcitol is designed to regulate cell growth and differentiation, making it a promising candidate for cancer treatment due to its reduced calcaemic activity compared to natural vitamin D analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Seocalcitol involves several steps, starting from the precursor compound, which undergoes a series of chemical reactions to form the final product. The key steps include the formation of the Ylide intermediate, which is crucial for the synthesis of Seocalcitol. This method is advantageous due to its simplicity, lack of side reactions, and high yield .

Industrial Production Methods: Industrial production of Seocalcitol typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes the use of long chain triglycerides as a lymphotropic carrier to enhance bioavailability .

Chemical Reactions Analysis

Types of Reactions: Seocalcitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which may have different biological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

Seocalcitol exerts its effects by binding to the vitamin D receptor, which regulates the expression of various genes involved in cell growth and differentiation. This binding inhibits the growth of cancer cells and induces apoptosis. The reduced calcaemic activity of Seocalcitol compared to natural vitamin D analogues makes it a promising candidate for cancer treatment .

Comparison with Similar Compounds

    Calcitriol: The natural form of vitamin D, which has higher calcaemic activity.

    Alfacalcidol: Another vitamin D analogue with similar properties but different therapeutic applications.

    Paricalcitol: A synthetic vitamin D analogue used to treat secondary hyperparathyroidism.

Uniqueness of Seocalcitol: Seocalcitol is unique due to its reduced calcaemic activity, making it safer for long-term use in cancer treatment. Its ability to regulate cell growth and differentiation more effectively than natural vitamin D analogues highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13?,24-14?/t21-,25-,26-,27+,28+,29-/m1/s1

InChI Key

LVLLALCJVJNGQQ-NVSPCIDQSA-N

Isomeric SMILES

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)O

Canonical SMILES

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

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